3,5-Dibromo-4-hydroxybenzylamine hydrochloride
Overview
Description
3,5-Dibromo-4-hydroxybenzylamine hydrochloride is a versatile chemical compound widely used in various fields of scientific research and industry. This compound is known for its unique chemical properties, making it a valuable intermediate in the synthesis of fine and specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-hydroxybenzylamine hydrochloride typically involves the bromination of 4-hydroxybenzylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-hydroxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,5-Dibromo-4-hydroxybenzylamine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-hydroxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an amine.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of an amine.
3,4-Dihydroxybenzylamine: Lacks the bromine atoms and has two hydroxyl groups on the benzene ring.
Uniqueness
3,5-Dibromo-4-hydroxybenzylamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydroxyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-(aminomethyl)-2,6-dibromophenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO.ClH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWXRDQBCVAEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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